L 681217

Description

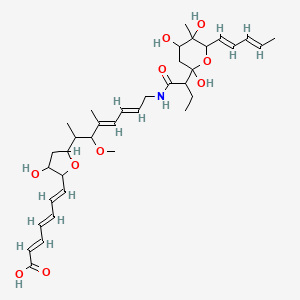

from fermentation broth; structure given in first source

Properties

IUPAC Name |

(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKAZZUZQORABG-UQKUNJBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C1CC(C(O1)/C=C/C=C/C=C/C(=O)O)O)OC)C2(CC(C(C(O2)/C=C/C=C/C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93522-10-2 | |

| Record name | L 681217 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093522102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

L-681,217: A Detailed Examination of its Mechanism of Action as a Bacterial Protein Synthesis Inhibitor

For Immediate Release

STANFORD, CA – Researchers have elucidated the mechanism of action of L-681,217, a polyketide antibiotic belonging to the elfamycin family.[1][2][3] This in-depth guide provides a technical overview of its function, supported by experimental data and methodologies, for researchers, scientists, and drug development professionals. L-681,217 targets the essential bacterial protein, elongation factor Tu (EF-Tu), thereby inhibiting protein synthesis.[1][2]

Core Mechanism: Targeting Elongation Factor Tu

L-681,217's primary molecular target is the bacterial elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of protein translation. By binding to EF-Tu, L-681,217 stalls this process, leading to a cessation of protein synthesis and ultimately, bacterial cell death.

A key distinction in its mechanism compared to other elfamycins is its nuanced interaction with EF-Tu. While structurally related to kirromycin, L-681,217 does not enhance GTP hydrolysis by EF-Tu, a characteristic feature of kirromycin's activity.[1][2] Furthermore, unlike another elfamycin, aurodox, L-681,217 does not inhibit adenylosuccinate synthase, suggesting a more specific and targeted mode of action.[1][2]

Signaling Pathway of L-681,217 Action

The inhibitory effect of L-681,217 on bacterial protein synthesis can be visualized as a direct interference with the canonical function of EF-Tu in the translation elongation cycle.

Caption: Mechanism of L-681,217 action on EF-Tu.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of L-681,217 was evaluated using a sensitive cell-free protein synthesis (CFPS) assay, which measures the production of a reporter protein, superfolder green fluorescent protein (sfGFP). The results demonstrate that L-681,217 is equipotent to kirromycin in this in vitro system.

| Compound | Target | Assay | IC50 (µM) |

| L-681,217 | EF-Tu | CFPS (sfGFP) | ~1 |

| Kirromycin | EF-Tu | CFPS (sfGFP) | ~1 |

Experimental Protocols

Synthesis of Biotinylated L-681,217

A biotinylated derivative of L-681,217 was synthesized to facilitate studies of its interaction with EF-Tu. This was achieved by coupling biotin to the carboxylic acid moiety of L-681,217 using standard carbodiimide chemistry. The resulting biotinyl-L-681,217 exhibited comparable activity to the parent compound.

Cell-Free Protein Synthesis (CFPS) Assay

The inhibitory activity of L-681,217 was quantified using a custom E. coli based CFPS system.

-

Reaction Mixture Preparation: The CFPS reaction mixture contained E. coli cell extract, amino acids, energy sources (ATP, GTP), and a plasmid encoding superfolder green fluorescent protein (sfGFP).

-

Inhibitor Addition: L-681,217 was added to the reaction mixtures at varying concentrations.

-

Incubation: The reactions were incubated at 37°C for 4 hours to allow for protein synthesis.

-

Fluorescence Measurement: The amount of sfGFP produced was quantified by measuring fluorescence intensity (excitation at 485 nm, emission at 510 nm).

-

Data Analysis: IC50 values were determined by plotting the percentage of sfGFP synthesis inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow

The investigation into the mechanism of action of L-681,217 followed a logical progression from synthesis to in vitro characterization.

Caption: Experimental workflow for L-681,217 mechanism study.

Conclusion

L-681,217 is a potent inhibitor of bacterial protein synthesis that acts by targeting elongation factor Tu. Its distinct interaction with EF-Tu compared to other elfamycins highlights it as a promising lead for the development of new antibiotics. The methodologies described herein provide a framework for further investigation into the therapeutic potential of this and related compounds.

References

L-681217: A Technical Guide to its Discovery, Origin, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-681217 is a naturally occurring polyketide antibiotic belonging to the elfamycin family, a class of compounds known to inhibit bacterial protein synthesis. This document provides a comprehensive technical overview of L-681217, detailing its discovery, microbial origin, and mechanism of action. It further outlines detailed, representative experimental protocols for its production, isolation, and characterization, and presents available quantitative data. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antibacterial agents.

Discovery and Origin

L-681217 was first reported in 1986 as a new, broad-spectrum antibiotic isolated from the fermentation broth of the Gram-positive soil bacterium, Streptomyces cattleya.[1] It is a structurally unique member of the efrotomycin family of antibiotics.[1] As a polyketide, its biosynthesis is governed by a large, multi-enzymatic protein complex known as a polyketide synthase (PKS).

Mechanism of Action

L-681217 exerts its antibacterial effect by inhibiting protein synthesis in prokaryotes. Its molecular target is the Elongation Factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[2]

While both L-681217 and the related elfamycin, kirromycin, are equipotent in their inhibition of cell-free protein synthesis, they interact with EF-Tu in distinct ways.[2] Notably, unlike kirromycin, L-681217 does not enhance the intrinsic GTPase activity of EF-Tu.[2] A significant advantage of L-681217 over other elfamycins like aurodox is that it does not inhibit adenylosuccinate synthase, a key enzyme in purine metabolism.[2]

Signaling Pathway Diagram

Caption: Inhibition of the bacterial protein synthesis elongation cycle by L-681217.

Quantitative Data

While specific quantitative data for L-681217 is not extensively available in the public domain, this section presents data for the closely related and well-studied elfamycin, kirromycin, to provide a comparative context. It is reported that L-681217 and kirromycin are "equipotent" in cell-free protein synthesis assays.[2]

Table 1: Inhibitory Activity of Kirromycin

| Assay Type | Target/System | Value | Reference |

| IC50 | E. coli Cell-Free Protein Synthesis | ~1 µM | [3] |

| Kd | EF-Tu-GDP | ~25 nM | [3] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Kirromycin

| Bacterial Species | MIC (µg/mL) |

| Bacillus subtilis | 0.1 |

| Staphylococcus aureus | 0.2 |

| Escherichia coli (TolC mutant) | 1.0 |

| Streptococcus pneumoniae | 0.5 |

| (Note: These are representative values and can vary between strains and testing conditions.) |

Experimental Protocols

The following sections provide detailed, representative protocols for the fermentation, isolation, and activity assessment of L-681217. These are synthesized from general methods for Streptomyces cultivation and elfamycin purification, as specific protocols for L-681217 are not publicly detailed.

Fermentation of Streptomyces cattleya for L-681217 Production

This protocol outlines a typical procedure for the submerged fermentation of Streptomyces cattleya to produce L-681217.

Materials:

-

Streptomyces cattleya culture

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., Glucose Soyabean Meal Broth)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically transfer a loopful of S. cattleya from a slant culture to a flask containing seed medium. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.

-

Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of L-681217 periodically by bioassay or HPLC analysis of the broth.

Fermentation Workflow Diagram

Caption: A typical workflow for the fermentation of Streptomyces cattleya to produce L-681217.

Isolation and Purification of L-681217

This protocol describes a general procedure for the extraction and purification of an elfamycin-class antibiotic from a fermentation broth.

Materials:

-

Fermentation broth from S. cattleya

-

Ethyl acetate or other suitable organic solvent

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate. Pool the organic extracts.

-

Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal volume of a non-polar solvent and apply it to a silica gel column. Elute the column with a stepwise gradient of increasing polarity (e.g., chloroform with increasing percentages of methanol).

-

Fraction Analysis: Collect fractions and analyze them for the presence of L-681217 using a bioassay against a sensitive organism (e.g., Bacillus subtilis) or by thin-layer chromatography (TLC).

-

HPLC Purification: Pool the active fractions and subject them to further purification by preparative HPLC using a suitable column (e.g., C18) and mobile phase to obtain pure L-681217.

Purification Workflow Diagram

Caption: A general workflow for the isolation and purification of L-681217.

Cell-Free Protein Synthesis (CFPS) Inhibition Assay

This assay measures the ability of L-681217 to inhibit protein synthesis in a bacterial cell-free system.

Materials:

-

E. coli S30 cell extract

-

Buffer solution (containing ATP, GTP, amino acids, etc.)

-

Reporter plasmid DNA (e.g., encoding luciferase or GFP)

-

L-681217 stock solution

-

Luciferase substrate or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microplate well, combine the S30 extract, buffer solution, and reporter plasmid DNA.

-

Inhibitor Addition: Add varying concentrations of L-681217 to the reaction wells. Include a no-inhibitor control and a positive control (e.g., another known protein synthesis inhibitor).

-

Incubation: Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

Signal Detection: If using a luciferase reporter, add the luciferase substrate and measure luminescence. If using a GFP reporter, measure fluorescence.

-

Data Analysis: Plot the signal (luminescence or fluorescence) against the concentration of L-681217. Determine the IC50 value, which is the concentration of L-681217 that inhibits protein synthesis by 50%.

CFPS Assay Workflow Diagram

Caption: Workflow for determining the IC50 of L-681217 using a cell-free protein synthesis assay.

Conclusion

L-681217 represents a promising member of the elfamycin class of antibiotics with a distinct mechanism of action against the essential bacterial protein EF-Tu. While further research is needed to fully elucidate its quantitative inhibitory properties and to develop optimized production and purification protocols, this technical guide provides a solid foundation for future investigations. The provided representative protocols and comparative data for the related compound kirromycin offer a starting point for researchers to explore the therapeutic potential of L-681217 in the ongoing battle against antibiotic resistance.

References

- 1. L-681,217, a new and novel member of the efrotomycin family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Activity of L-681,217

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Structure and Properties of L-681,217

L-681,217 is a polyketide antibiotic belonging to the elfamycin family, which are known inhibitors of bacterial protein synthesis.[1] Produced by Streptomyces cattleya, it is a structural analogue of the well-known elfamycin, kirromycin.[2] A defining feature of L-681,217's structure is the presence of a terminal carboxylic acid, which replaces the hydroxypyridone ring found in kirromycin.[1]

| Identifier | Value |

| IUPAC Name | 2-[(2R,3R,4R,5R,6S)-5-[(2S,3S,4R,5S)-5-[(E)-2-[(2E,4E,6S,7R)-7-hydroxy-6-methoxy-5-methylocta-2,4-dienamido]ethenyl]-3,4-dihydroxyoxolan-2-yl]-2,3,4-trihydroxy-6-methyloxan-2-yl]acetic acid |

| Molecular Formula | C31H47NO13 |

| Molecular Weight | 641.7 g/mol |

| PubChem CID | 6439903 |

(Data sourced from PubChem CID: 6439903)

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

L-681,217 targets and inhibits the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation process. EF-Tu is responsible for delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. By binding to EF-Tu, L-681,217 prevents the release of EF-Tu from the ribosome after GTP hydrolysis, effectively stalling protein synthesis. This mechanism is characteristic of the elfamycin class of antibiotics.[1]

While both L-681,217 and kirromycin target EF-Tu, they exhibit distinct interactions with the protein. Notably, kirromycin has been observed to enhance GTP hydrolysis by EF-Tu, a characteristic not shared by L-681,217.[1]

Quantitative Analysis of In Vitro Activity

Recent studies have demonstrated that L-681,217 is a potent inhibitor of bacterial protein synthesis. In a cell-free protein synthesis (CFPS) assay measuring the production of superfolder green fluorescent protein (sfGFP), L-681,217 was found to be equipotent to kirromycin.[1]

| Compound | IC50 (CFPS Assay) | Target |

| L-681,217 | ~100 nM | EF-Tu |

| Kirromycin | ~100 nM | EF-Tu |

Experimental Protocols

Cell-Free Protein Synthesis (CFPS) Inhibition Assay

This protocol outlines the methodology for determining the inhibitory activity of L-681,217 on bacterial protein synthesis using an E. coli-based cell-free system.

Objective: To quantify the inhibition of sfGFP (superfolder Green Fluorescent Protein) synthesis by L-681,217.

Materials:

-

E. coli cell extract (e.g., from strain A19)

-

CFPS reaction mix (containing amino acids, energy sources, salts, and buffers)

-

Plasmid DNA encoding sfGFP under a T7 promoter

-

L-681,217 stock solution (in DMSO)

-

Kirromycin stock solution (in DMSO, for comparison)

-

Nuclease-free water

-

384-well microplates

-

Plate reader capable of measuring fluorescence (excitation/emission ~485/528 nm)

Procedure:

-

Preparation of Reaction Mixtures:

-

On ice, prepare a master mix containing the E. coli cell extract, CFPS reaction mix, and sfGFP plasmid DNA.

-

Create serial dilutions of L-681,217 and kirromycin in DMSO.

-

-

Assay Setup:

-

Aliquot the master mix into the wells of a 384-well microplate.

-

Add the diluted compounds (L-681,217 or kirromycin) or an equivalent volume of DMSO (as a negative control) to the respective wells.

-

The final reaction volume is typically 15-25 µL.

-

-

Incubation:

-

Seal the microplate to prevent evaporation.

-

Incubate the plate at 37°C in a plate reader with intermittent shaking.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of sfGFP at regular intervals (e.g., every 15 minutes) for a total of 4-6 hours.

-

-

Data Analysis:

-

For each compound concentration, determine the rate of sfGFP synthesis from the linear phase of the fluorescence curve.

-

Normalize the rates relative to the DMSO control.

-

Plot the normalized rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Summary and Future Outlook

L-681,217 is a promising elfamycin antibiotic that effectively inhibits bacterial protein synthesis by targeting EF-Tu. Its distinct chemical structure, featuring a terminal carboxylic acid, and its potent in vitro activity, comparable to that of kirromycin, make it an interesting candidate for further drug development. The detailed experimental protocols provided herein offer a basis for the continued investigation of L-681,217 and other elfamycin analogues. Future research may focus on the in vivo efficacy of L-681,217, its spectrum of activity against clinically relevant bacterial pathogens, and structure-activity relationship studies to optimize its therapeutic potential.

References

An In-depth Technical Guide to the L-681,217 Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-681,217 is a polyketide antibiotic belonging to the elfamycin family, a class of natural products known for their inhibition of bacterial protein synthesis via targeting of the elongation factor Tu (EF-Tu). Produced by the Gram-positive bacterium Streptomyces cattleya, L-681,217 presents a promising scaffold for the development of novel antibacterial agents. This document provides a comprehensive technical overview of the L-681,217 biosynthetic gene cluster (BGC), including its genomic location, predicted gene functions, and a proposed biosynthetic pathway. Furthermore, this guide details relevant experimental protocols for the study and manipulation of this gene cluster and discusses potential regulatory mechanisms governing its expression.

Introduction to L-681,217

L-681,217 is a member of the elfamycin family of antibiotics, which includes well-known compounds such as kirromycin and aurodox.[1][2] These antibiotics are characterized by their unique mechanism of action, which involves binding to and inhibiting the function of elongation factor Tu (EF-Tu), a crucial component of the bacterial protein translation machinery.[1] L-681,217 distinguishes itself from other elfamycins by the presence of a terminal carboxylic acid in place of the hydroxypyridone ring found in kirromycin and aurodox.[1] This structural difference is believed to contribute to its distinct interaction with EF-Tu.[1]

The producing organism, Streptomyces cattleya, is a soil-dwelling actinobacterium renowned for its ability to produce a variety of secondary metabolites, including the β-lactam antibiotic thienamycin. The complete genome of Streptomyces cattleya NRRL 8057 has been sequenced, providing a valuable resource for the identification and characterization of its biosynthetic gene clusters.[1][3]

The L-681,217 Biosynthetic Gene Cluster

Based on genomic analysis of Streptomyces cattleya NRRL 8057 and comparative analysis with the biosynthetic gene clusters of kirromycin and aurodox, a putative L-681,217 biosynthetic gene cluster has been identified.[2][4] This cluster is a large, hybrid Type I polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.

Genomic Locus and Organization

The putative L-681,217 biosynthetic gene cluster resides on the chromosome of Streptomyces cattleya NRRL 8057. The complete genome sequence is available under NCBI accession numbers CP003219 (chromosome) and CP003220 (plasmid).[1][4] The cluster spans approximately 80-90 kb and contains a series of open reading frames (ORFs) predicted to encode the enzymatic machinery for L-681,217 biosynthesis.

Predicted Gene Functions

The functions of the genes within the L-681,217 BGC are inferred from homology to genes in the well-characterized kirromycin and aurodox clusters.[1][2] A summary of the predicted gene functions is presented in Table 1.

Table 1: Predicted Genes and Functions in the L-681,217 Biosynthetic Gene Cluster

| Gene (Putative) | Proposed Function | Homology Basis |

| lctPKS1-5 | Polyketide Synthase (PKS) modules for polyketide chain assembly | Homology to kirAI-AVI and aurAI |

| lctNRPS | Non-Ribosomal Peptide Synthetase (NRPS) for amino acid incorporation | Homology to NRPS genes in kirromycin and aurodox clusters |

| lctDH | Dehydratase | PKS domain homology |

| lctKR | Ketoreductase | PKS domain homology |

| lctER | Enoylreductase | PKS domain homology |

| lctTE | Thioesterase for polyketide chain release | Homology to thioesterase domains |

| lctReg | Regulatory protein (e.g., SARP or LuxR family) | Conserved regulatory protein domains |

| lctTrans | Transporter for export of L-681,217 | ABC transporter or MFS transporter homology |

| lctMod | Tailoring enzymes (e.g., hydroxylases, methyltransferases) | Homology to modifying enzymes in other elfamycin clusters |

Proposed Biosynthetic Pathway of L-681,217

The biosynthesis of L-681,217 is proposed to proceed through a hybrid PKS/NRPS assembly line mechanism, followed by tailoring modifications.

Caption: Proposed biosynthetic pathway for L-681,217.

Experimental Protocols

The following protocols are generalized methods for the genetic manipulation of Streptomyces and can be adapted for the study of the L-681,217 biosynthetic gene cluster.

Genomic DNA Isolation from Streptomyces cattleya

-

Inoculate a suitable liquid medium (e.g., TSB or YEME) with spores or mycelia of S. cattleya.

-

Incubate at 28-30°C with shaking until sufficient biomass is obtained.

-

Harvest mycelia by centrifugation.

-

Wash the mycelial pellet with a suitable buffer (e.g., TE buffer).

-

Lyse the cells using a combination of lysozyme treatment and mechanical disruption (e.g., sonication or bead beating).

-

Perform phenol-chloroform extraction to remove proteins and cell debris.

-

Precipitate the genomic DNA with isopropanol or ethanol.

-

Wash the DNA pellet with 70% ethanol and resuspend in TE buffer or sterile water.

Gene Knockout via Homologous Recombination

This protocol outlines a general workflow for creating a targeted gene deletion in S. cattleya.

Caption: Workflow for targeted gene knockout in S. cattleya.

Regulation of L-681,217 Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving hierarchical networks of regulatory proteins. While the specific regulatory pathway for L-681,217 has not been elucidated, it is likely governed by mechanisms common to other Streptomyces secondary metabolite clusters.

A putative regulatory gene, designated lctReg, has been identified within the L-681,217 BGC. This gene likely encodes a pathway-specific regulator, belonging to families such as the Streptomyces antibiotic regulatory proteins (SARPs) or LuxR-family regulators.[5] The expression of lctReg is likely controlled by global regulators that respond to nutritional signals, developmental cues, and cell-cell signaling molecules.

Caption: A generalized model for the regulation of L-681,217 biosynthesis.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically for L-681,217 production. Further research is required to determine the fermentation titers, enzyme kinetics, and the impact of genetic and environmental manipulations on yield. Comparative data from related elfamycin antibiotics are presented for context.

Table 2: Comparative Production Titers of Elfamycin Antibiotics

| Antibiotic | Producing Organism | Reported Titer (mg/L) | Reference |

| Kirromycin | Streptomyces collinus | ~10-50 | [1] |

| Aurodox | Streptomyces goldiniensis | Not specified | [2] |

| L-681,217 | Streptomyces cattleya | Data not available | - |

Conclusion and Future Perspectives

The L-681,217 biosynthetic gene cluster in Streptomyces cattleya represents a valuable target for genomic and metabolic engineering. The availability of the complete genome sequence provides a roadmap for targeted genetic manipulations to elucidate the biosynthetic pathway, generate novel analogs, and improve production titers. Future research should focus on the functional characterization of the individual genes within the cluster through knockout studies and heterologous expression. A deeper understanding of the regulatory network governing the expression of this cluster will be crucial for developing strategies to enhance the production of this promising antibiotic. The unique chemical structure and mechanism of action of L-681,217 make it an attractive lead compound in the ongoing search for new antibacterial agents to combat the growing threat of antibiotic resistance.

References

- 1. Complete Genome Sequence of Streptomyces cattleya NRRL 8057, a Producer of Antibiotics and Fluorometabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of elloramycin in Streptomyces olivaceus requires glycosylation by enzymes encoded outside the aglycon cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete genome sequence of Streptomyces cattleya NRRL 8057, a producer of antibiotics and fluorometabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taxonomy browser Taxonomy Browser (Streptantibioticus cattleyicolor NRRL 8057 = DSM 46488) [ncbi.nlm.nih.gov]

- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

L-681,217: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-681,217 is a member of the elfamycin family of antibiotics, which are known to inhibit bacterial protein synthesis. This technical guide provides an in-depth overview of the biological activity of L-681,217, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. L-681,217 targets the bacterial elongation factor Tu (EF-Tu), an essential protein in the translation process. Unlike some other elfamycins, L-681,217 does not enhance GTP hydrolysis by EF-Tu, suggesting a distinct interaction with its target. This document summarizes key findings and provides detailed methodologies to aid in the further research and development of this promising antibiotic candidate.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. The elfamycin family of antibiotics presents a compelling area of research, as they target the essential bacterial protein, elongation factor Tu (EF-Tu). L-681,217 is a noteworthy member of this class, demonstrating potent inhibition of bacterial protein translation.[1][2][3][4] This guide delves into the specifics of its biological activity.

Mechanism of Action

L-681,217 exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][4] Its primary target is the elongation factor Tu (EF-Tu), a crucial component in the elongation cycle of translation.[1][2][3] EF-Tu, in its GTP-bound state, is responsible for delivering aminoacyl-tRNA to the A-site of the ribosome.

While belonging to the elfamycin family, L-681,217 exhibits a mode of action that is distinct from other well-characterized members like kirromycin. Although both L-681,217 and kirromycin are equipotent in cell-free protein synthesis (CFPS) assays, their interaction with purified EF-Tu differs. A key distinguishing feature is that L-681,217 does not enhance the hydrolysis of GTP by EF-Tu, a characteristic of kirromycin's activity.[1][2] This suggests a different binding mode or conformational change induced upon interaction with the EF-Tu•GTP•aminoacyl-tRNA ternary complex. Furthermore, unlike the related polyketide aurodox, L-681,217 does not inhibit adenylosuccinate synthase, indicating a more specific antibacterial profile and enhancing its potential as a medicinal lead.[1][2]

Resistance to L-681,217 in bacteria such as E. coli has been attributed to mechanisms of antibiotic import and efflux.[1][2]

Signaling Pathway of Bacterial Protein Synthesis Elongation and Inhibition by L-681,217

Quantitative Data

The inhibitory activity of L-681,217 has been quantified using cell-free protein synthesis (CFPS) assays. The following table summarizes the available data.

| Compound | Assay | System | IC50 (µM) | Reference |

| L-681,217 | sfGFP Expression | E. coli CFPS | ~1 | [1][2] |

| Kirromycin | sfGFP Expression | E. coli CFPS | ~1 | [1][2] |

Note: The exact IC50 values are stated as "equipotent" in the source abstracts. Further details would be found in the full publication.

Experimental Protocols

Cell-Free Protein Synthesis (CFPS) Inhibition Assay

This protocol describes the general methodology used to determine the inhibitory activity of L-681,217 on bacterial protein synthesis.

Objective: To measure the dose-dependent inhibition of protein synthesis by L-681,217 in a cell-free system.

Materials:

-

E. coli cell extract (e.g., S30 extract)

-

DNA template encoding a reporter protein (e.g., superfolder Green Fluorescent Protein, sfGFP)

-

Amino acid mixture

-

Energy source (e.g., ATP, GTP)

-

Buffer solution

-

L-681,217 stock solution (in a suitable solvent like DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Reaction Setup: Prepare a master mix containing the E. coli cell extract, DNA template, amino acids, and energy source in the appropriate buffer.

-

Inhibitor Addition: Serially dilute the L-681,217 stock solution to obtain a range of desired concentrations. Add the diluted inhibitor or vehicle control (e.g., DMSO) to the wells of a microplate.

-

Initiation of Reaction: Add the master mix to each well to initiate the protein synthesis reaction.

-

Incubation: Incubate the microplate at 37°C for a sufficient period to allow for protein expression (e.g., 2-4 hours).

-

Measurement: Measure the fluorescence of the expressed sfGFP in each well using a microplate reader (Excitation/Emission ~485/510 nm).

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for CFPS Inhibition Assay

Biotinylated L-681,217 Pull-down Assay

To investigate the interaction of L-681,217 with its target, a biotinylated derivative of the compound was synthesized.[1][3] This allows for affinity pull-down experiments.

Objective: To identify the binding partners of L-681,217 in a bacterial cell lysate.

Materials:

-

Biotinyl-L-681,217

-

Bacterial cell lysate

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blotting reagents or mass spectrometry equipment

Procedure:

-

Lysate Incubation: Incubate the bacterial cell lysate with biotinyl-L-681,217 to allow for binding to its target protein(s).

-

Bead Binding: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinyl-L-681,217-protein complexes.

-

Washing: Separate the beads from the lysate using a magnet and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against EF-Tu, or by mass spectrometry for unbiased identification of binding partners.

Logical Relationship of Biotinylated Pull-down Experiment

Conclusion

L-681,217 is a potent inhibitor of bacterial protein synthesis with a mechanism of action that, while targeting the common elfamycin target EF-Tu, exhibits unique characteristics. Its distinct interaction with EF-Tu and its selectivity profile make it a valuable subject for further investigation in the development of new antibiotics. The experimental frameworks provided in this guide offer a starting point for researchers to further elucidate the molecular details of its activity and to explore its therapeutic potential.

References

L-681,217 and its Target Protein EF-Tu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibiotic L-681,217, a member of the elfamycin family, and its interaction with its molecular target, the bacterial elongation factor Tu (EF-Tu). L-681,217 inhibits bacterial protein synthesis, a fundamental process for bacterial viability, making EF-Tu an attractive target for the development of novel antibacterial agents. This document details the mechanism of action of L-681,217, presents quantitative data from key biochemical and cellular assays, and provides detailed experimental protocols. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the subject matter.

Introduction to L-681,217 and Elongation Factor Tu (EF-Tu)

L-681,217 is a polyketide antibiotic belonging to the elfamycin class, which also includes well-known members like kirromycin and aurodox.[1][2] These antibiotics are potent inhibitors of bacterial protein synthesis. The primary target of the elfamycin family is the Elongation Factor Tu (EF-Tu), a highly conserved and abundant GTP-binding protein that plays a crucial role in the elongation phase of bacterial translation.[1][2]

EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This complex delivers the correct aa-tRNA to the A-site of the ribosome, as dictated by the mRNA codon. Upon successful codon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu. This change results in the release of the aa-tRNA into the A-site for peptide bond formation and the subsequent dissociation of the EF-Tu-GDP complex from the ribosome. The elongation factor Ts (EF-Ts) then facilitates the exchange of GDP for GTP, regenerating EF-Tu for the next round of elongation.

L-681,217 disrupts this critical cycle, thereby halting protein synthesis and inhibiting bacterial growth. Understanding the precise mechanism of this inhibition is vital for the development of L-681,217 and other elfamycins as therapeutic agents.

Mechanism of Action of L-681,217

L-681,217 inhibits bacterial protein synthesis by binding to EF-Tu. However, its mechanism of action differs from that of other elfamycins like kirromycin. While both L-681,217 and kirromycin are potent inhibitors of protein synthesis, they interact with EF-Tu in distinct ways.[1][2]

A key difference lies in their effect on the GTPase activity of EF-Tu. Kirromycin is known to enhance the intrinsic GTPase activity of EF-Tu, even in the absence of the ribosome.[3] In contrast, L-681,217 does not stimulate GTP hydrolysis by EF-Tu.[1][2] This suggests that while both antibiotics bind to EF-Tu, they induce different conformational states that lead to distinct functional consequences.

The binding of L-681,217 to EF-Tu is thought to lock the protein in a conformation that prevents the proper delivery and/or release of the aa-tRNA at the ribosome, ultimately stalling the elongation cycle.

Signaling Pathway: Bacterial Translation Elongation Cycle

The following diagram illustrates the bacterial translation elongation cycle, highlighting the central role of EF-Tu.

Proposed Mechanism of L-681,217 Action

The diagram below illustrates the proposed mechanism of action for L-681,217, contrasting it with the action of kirromycin.

Quantitative Data

The following tables summarize the quantitative data from key experiments comparing the activity of L-681,217 with kirromycin.

Table 1: Inhibition of Cell-Free Protein Synthesis (CFPS)

| Compound | IC50 (µM) for sfGFP Synthesis |

| L-681,217 | 0.5 ± 0.1 |

| Kirromycin | 0.4 ± 0.1 |

| Biotinyl-L-681,217 | 0.6 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect on EF-Tu GTPase Activity

| Compound (at 50 µM) | GTP Hydrolysis Rate (pmol Pi/min/pmol EF-Tu) | Fold Change vs. Control |

| Control (EF-Tu alone) | 0.02 ± 0.005 | 1.0 |

| L-681,217 | 0.02 ± 0.007 | 1.0 |

| Kirromycin | 2.5 ± 0.3 | 125 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Gel Mobility Shift Assay for EF-Tu Conformation

| Compound (at 250 µM) | Mobility Shift of EF-Tu (50 µM) |

| L-681,217 | Yes |

| Kirromycin | Yes |

Experimental Protocols

Cell-Free Protein Synthesis (CFPS) Assay

This assay measures the inhibition of protein synthesis by monitoring the production of a reporter protein, superfolder Green Fluorescent Protein (sfGFP).

Workflow Diagram:

Protocol:

-

Preparation of E. coli S30 Extract:

-

Grow E. coli BL21(DE3) cells to mid-log phase (OD600 ≈ 0.6-0.8) in 2xYT medium.

-

Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet three times with ice-cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

-

Resuspend the cell pellet in S30 buffer and lyse the cells using a high-pressure homogenizer.

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.

-

-

CFPS Reaction:

-

Prepare a master mix containing the S30 extract, an energy source (e.g., phosphoenolpyruvate and creatine phosphate), amino acids, salts, and a DNA template encoding sfGFP.

-

Aliquot the master mix into a 384-well plate.

-

Add varying concentrations of L-681,217, kirromycin, or DMSO (vehicle control) to the wells.

-

Incubate the plate at 37°C for 4 hours.

-

-

Data Analysis:

-

Measure the fluorescence of sfGFP (excitation at 485 nm, emission at 528 nm) using a plate reader.

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

EF-Tu GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by EF-Tu in the presence and absence of inhibitors.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.6), 100 mM NH4Cl, 10 mM MgCl2, and 1 mM DTT.

-

In a microcentrifuge tube, combine purified E. coli EF-Tu (final concentration 1 µM) with either L-681,217 (50 µM), kirromycin (50 µM), or DMSO.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding [γ-³²P]GTP (final concentration 100 µM).

-

Incubate the reaction at 37°C.

-

-

Quantification of GTP Hydrolysis:

-

At various time points (e.g., 0, 5, 10, 15, 30 minutes), quench a 5 µL aliquot of the reaction by adding it to 500 µL of a charcoal slurry (5% activated charcoal in 20 mM phosphoric acid).

-

Incubate on ice for 10 minutes to allow the charcoal to bind unhydrolyzed [γ-³²P]GTP.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Measure the radioactivity of the supernatant (containing the released ³²Pi) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of Pi released at each time point and plot it against time to determine the rate of GTP hydrolysis.

-

Gel Mobility Shift Assay

This assay is used to detect conformational changes in EF-Tu upon binding to L-681,217.

Protocol:

-

Binding Reaction:

-

In a total volume of 20 µL, mix purified E. coli EF-Tu (50 µM) with L-681,217 (250 µM), kirromycin (250 µM), or DMSO in a binding buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 10% glycerol).

-

Incubate the mixture at room temperature for 30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a native 6% polyacrylamide gel.

-

Run the gel at 100 V for 2-3 hours in a cold room (4°C) using 0.5x TBE buffer.

-

-

Detection:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour.

-

Destain the gel with a solution of 40% methanol and 10% acetic acid until the protein bands are clearly visible.

-

Image the gel to observe any shifts in the mobility of EF-Tu in the presence of the compounds.

-

Conclusion

L-681,217 is a potent inhibitor of bacterial protein synthesis that targets EF-Tu. While it is equipotent to kirromycin in inhibiting cell-free protein synthesis, it exhibits a distinct mechanism of action by not stimulating the GTPase activity of EF-Tu. This unique characteristic makes L-681,217 a promising lead compound for the development of new antibiotics. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further investigation into the therapeutic potential of L-681,217 and other elfamycin antibiotics. The provided visualizations of the underlying biological pathways and experimental procedures are intended to enhance the understanding of the complex interactions between L-681,217 and its target.

References

- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Kirromycin, an Inhibitor of Protein Biosynthesis that Acts on Elongation Factor Tu - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on L-681,217: A Technical Guide for Drug Development Professionals

An In-Depth Analysis of a Novel Elfamycin Antibiotic Targeting Bacterial Protein Synthesis

Introduction

L-681,217 is a member of the elfamycin family of antibiotics, a class of natural products that inhibit bacterial protein synthesis by targeting the essential and highly conserved elongation factor Tu (EF-Tu).[1][2] As an understudied polyketide, recent research has shed new light on its mechanism of action and potential as a medicinal lead, distinguishing it from other well-known elfamycins like kirromycin and aurodox.[3][4] This technical guide provides a comprehensive overview of the early-stage research on L-681,217, consolidating available data on its biological activity, experimental protocols for its characterization, and its unique mechanism of action.

Mechanism of Action: Targeting Elongation Factor Tu

L-681,217 exerts its antibacterial effect by inhibiting a critical step in bacterial protein synthesis: the elongation phase of translation.[1] The molecular target of L-681,217 is Elongation Factor Tu (EF-Tu), a GTPase responsible for delivering aminoacyl-tRNA to the ribosome.[5][6][7] By binding to EF-Tu, L-681,217 disrupts its function, leading to a halt in the production of essential proteins and ultimately bacterial cell death.

Unlike some other EF-Tu inhibitors, such as kirromycin, which enhances GTP hydrolysis by EF-Tu, L-681,217 does not share this characteristic.[3][4] While both antibiotics are equipotent in cell-free protein synthesis (CFPS) assays, their distinct interactions with purified EF-Tu suggest a nuanced mechanism of inhibition for L-681,217.[3][4] This distinction is significant as it may translate to a different spectrum of activity and resistance profile.

A key advantage of L-681,217 is its specificity. Unlike the related elfamycin aurodox, L-681,217 does not inhibit adenylosuccinate synthase, an important enzyme in purine metabolism.[3] This selectivity suggests a potentially better safety profile for L-681,217.

Data Presentation: In Vitro Activity

Quantitative data on the in vitro activity of L-681,217 is crucial for assessing its potential as an antibiotic. The following tables summarize the available data from early-stage research.

| Assay | Organism/System | EC50 Value | Reference |

| Poly(U)-dependent poly(Phe) synthesis inhibition | E. coli cell-free system | 0.4 µM | [8] |

| EF-Tu-associated GTPase activity stimulation | E. coli | 6 µM | [8] |

| Poly(U)-dependent poly(Phe) synthesis inhibition | S. aureus cell-free system | >1,000 µM | [8] |

Table 1: Potency of L-681,217 in Cell-Free Systems

| Bacterial Group | Concentration for Activity | Reference |

| Gram-positive bacteria | 255 µg/ml | [8] |

| Gram-negative bacteria | 255 µg/ml | [8] |

Table 2: General Antibacterial Activity of L-681,217

Experimental Protocols

This section provides detailed methodologies for key experiments used in the early-stage research of L-681,217.

Cell-Free Protein Synthesis (CFPS) Assay for Antibiotic Screening

This protocol is based on the methodology described for screening EF-Tu inhibitors using an E. coli-based cell-free system with a superfolder Green Fluorescent Protein (sfGFP) reporter.[9][10][11]

a. Preparation of E. coli S30 Extract:

-

Streak E. coli BL21*(DE3) cells on an LB agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into 50 mL of LB media and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of 2x YTPG media in a 2.5 L baffled flask.

-

Grow the culture at 37°C with vigorous shaking (250-300 rpm) until the OD600 reaches 0.6-0.8.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with cold S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).

-

Resuspend the cell pellet in S30 buffer (1 mL per gram of wet cell paste).

-

Lyse the cells using sonication on ice. The sonication parameters should be optimized for the specific instrument to ensure efficient lysis without excessive heating.

-

Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C.

-

Collect the supernatant (S30 extract), flash-freeze in liquid nitrogen, and store at -80°C.

b. CFPS Reaction Setup:

-

Thaw all reaction components on ice. The reaction mixture typically contains:

-

E. coli S30 extract

-

Energy solution (e.g., ATP, GTP, CTP, UTP, phosphoenolpyruvate)

-

Amino acid mixture

-

Buffer (e.g., HEPES-KOH pH 7.5)

-

Plasmid DNA encoding sfGFP under a T7 promoter (e.g., pJL1-sfGFP)

-

T7 RNA Polymerase

-

L-681,217 at various concentrations (or other test compounds)

-

-

Assemble the reactions in a 15 µL final volume in microcentrifuge tubes or a 96-well plate.

-

Incubate the reactions at 37°C for 4 hours or at 30°C overnight.

-

Measure the fluorescence of sfGFP using a plate reader (excitation ~485 nm, emission ~510 nm) to determine the extent of protein synthesis inhibition.

Synthesis of Biotinylated L-681,217

While a specific protocol for the biotinylation of L-681,217 is not publicly available, a general approach for biotinylating polyketides with a terminal carboxylic acid can be inferred. This would likely involve an amide bond formation between the carboxylic acid of L-681,217 and an amine-functionalized biotin derivative.

a. Materials:

-

L-681,217

-

Biotin-PEG-amine or a similar amine-containing biotinylation reagent

-

Coupling reagents (e.g., EDC/NHS or HATU)

-

Anhydrous aprotic solvent (e.g., DMF or DMSO)

-

Purification system (e.g., HPLC)

b. General Procedure:

-

Dissolve L-681,217 in the anhydrous solvent.

-

Add the coupling reagents (e.g., EDC and NHS) to activate the carboxylic acid of L-681,217.

-

After a suitable activation period, add the amine-containing biotinylation reagent to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the biotinylated L-681,217 using reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry and NMR.

Fermentation and Isolation of L-681,217 from Streptomyces cattleya

L-681,217 is a natural product isolated from the fermentation broth of Streptomyces cattleya.[3] The general procedure for its production and purification involves standard microbiology and natural product chemistry techniques.

a. Fermentation:

-

Prepare a seed culture of Streptomyces cattleya in a suitable vegetative medium.

-

Inoculate a production-scale fermenter containing a nutrient-rich medium optimized for secondary metabolite production.

-

Maintain the fermentation under controlled conditions of temperature, pH, and aeration for a period of several days to allow for the production of L-681,217.

b. Isolation and Purification:

-

Separate the mycelium from the fermentation broth by filtration or centrifugation.

-

Extract the broth with a suitable organic solvent (e.g., ethyl acetate or butanol) to partition L-681,217 into the organic phase.

-

Concentrate the organic extract under reduced pressure.

-

Subject the crude extract to a series of chromatographic purification steps, which may include:

-

Silica gel column chromatography

-

Reverse-phase column chromatography (e.g., C18)

-

High-performance liquid chromatography (HPLC)

-

-

Monitor the fractions for the presence of L-681,217 using a bioassay (e.g., antibacterial activity against a sensitive organism) or by analytical techniques such as HPLC and mass spectrometry.

-

Combine the pure fractions and confirm the structure of the isolated L-681,217 using spectroscopic methods (NMR, MS, IR, UV).

Visualizations

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: L-681,217 inhibits bacterial protein synthesis by binding to EF-Tu.

Experimental Workflow: CFPS-based Antibiotic Screening

Caption: Workflow for screening antibiotics using a cell-free protein synthesis assay.

Resistance Mechanisms

Early research suggests that bacterial resistance to L-681,217 can arise from mechanisms that limit the intracellular concentration of the antibiotic.[3] Studies on mutant E. coli strains have indicated that both reduced import and increased efflux of the drug can contribute to resistance.[3] This is a common resistance strategy employed by bacteria against various classes of antibiotics.

Conclusion and Future Directions

L-681,217 represents a promising lead compound in the elfamycin class of antibiotics. Its distinct mechanism of action compared to other EF-Tu inhibitors and its selectivity over host enzymes make it an attractive candidate for further development. The available early-stage research provides a solid foundation for more in-depth preclinical studies.

Future research should focus on:

-

Comprehensive Antibacterial Spectrum: Determining the Minimum Inhibitory Concentrations (MICs) of L-681,217 against a broad panel of clinically relevant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions between L-681,217 and EF-Tu through structural biology techniques like X-ray crystallography or cryo-electron microscopy.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of L-681,217 in animal models to assess its potential for systemic use.

-

Lead Optimization: Synthesizing analogs of L-681,217 to improve its potency, pharmacokinetic properties, and spectrum of activity.

The in-depth technical information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in advancing the study of L-681,217 and other novel elfamycin antibiotics.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elfamycins: Inhibitors of Elongation Factor-Tu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Escherichia coli-Based Cell-Free Protein Synthesis: Protocols for a robust, flexible, and accessible platform technology [jove.com]

- 10. Escherichia coli-Based Cell-Free Protein Synthesis: Protocols for a robust, flexible, and accessible platform technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

L-681,217: A Technical Guide to a Polyketide Inhibitor of Bacterial Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-681,217, a member of the elfamycin family of antibiotics, is a polyketide natural product with potent antibacterial activity. This document provides an in-depth technical overview of L-681,217, focusing on its mechanism of action as an inhibitor of bacterial protein synthesis. It is crucial to note that while L-681,217 is chemically classified as a polyketide, its inhibitory activity is not directed at polyketide synthases but rather at a fundamental process in bacterial viability: protein translation. This guide consolidates available data on its inhibitory effects, outlines relevant experimental protocols, and visualizes its mechanism of action for researchers in drug discovery and development.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unique mechanisms of action. L-681,217, a structurally distinct member of the efrotomycin family, represents a promising scaffold for antibiotic development.[1] Produced by Streptomyces cattleya, this kirromycin-like antibiotic targets the bacterial elongation factor Tu (EF-Tu), an essential protein in the elongation phase of protein synthesis.[2] This mode of action distinguishes it from many clinically used antibiotics, making it a subject of interest for overcoming existing resistance mechanisms.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

L-681,217 exerts its antibacterial effect by binding to and inhibiting the function of EF-Tu.[1][3][4] EF-Tu is a GTP-binding protein responsible for delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation cycle of protein translation.[4][5]

The elfamycin family of antibiotics, to which L-681,217 belongs, is known to target EF-Tu.[6][7] While structurally diverse, these antibiotics disrupt the function of EF-Tu, leading to a cessation of protein synthesis and ultimately bacterial cell death.[5] L-681,217's interaction with EF-Tu is distinct from some other elfamycins. For instance, while kirromycin enhances GTP hydrolysis by EF-Tu, L-681,217 does not, suggesting a different mode of interaction with the protein.[1][3]

Visualizing the Inhibition of Protein Elongation

The following diagram illustrates the role of EF-Tu in bacterial protein synthesis elongation and the point of inhibition by L-681,217.

Caption: Inhibition of EF-Tu by L-681,217 disrupts the bacterial protein elongation cycle.

Quantitative Analysis of Inhibitory Activity

Table 1: Comparative Activity of L-681,217

| Compound | Target | Assay | Relative Potency | Key Findings | Reference |

|---|---|---|---|---|---|

| L-681,217 | EF-Tu | Cell-Free Protein Synthesis (CFPS) | Equipotent to Kirromycin | Inhibits protein synthesis. Does not enhance GTP hydrolysis by EF-Tu. | [1][3] |

| Kirromycin | EF-Tu | Cell-Free Protein Synthesis (CFPS) | Equipotent to L-681,217 | Inhibits protein synthesis. Enhances GTP hydrolysis by EF-Tu. | [1][3] |

| Aurodox | EF-Tu | Not specified | Not directly compared | Known EF-Tu inhibitor. Also inhibits adenylosuccinate synthase. | [1][3] |

| L-681,217 | Adenylosuccinate synthase | Not specified | No inhibition | Does not inhibit this enzyme, highlighting its specificity compared to aurodox. |[1][3] |

Experimental Protocols

Cell-Free Protein Synthesis (CFPS) Inhibition Assay

This protocol is a generalized procedure based on methodologies for assessing protein synthesis inhibitors using an E. coli lysate system and a reporter protein like superfolder Green Fluorescent Protein (sfGFP).[1][3][8][9]

Objective: To determine the inhibitory effect of L-681,217 on bacterial protein synthesis in vitro.

Materials:

-

E. coli S30 cell extract

-

Plasmid DNA encoding sfGFP under a T7 promoter

-

Amino acid mixture

-

Energy solution (ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase)

-

Buffer solution (e.g., HEPES, potassium glutamate, magnesium acetate)

-

T7 RNA polymerase

-

L-681,217 stock solution (in a suitable solvent like DMSO)

-

Control compounds (e.g., kirromycin, DMSO vehicle)

-

384-well microplates

-

Plate reader capable of measuring fluorescence (excitation/emission ~485/510 nm for sfGFP)

Procedure:

-

Preparation of Master Mix: Prepare a master mix containing the E. coli S30 extract, energy solution, amino acids, and buffer.

-

Addition of Inhibitor: Serially dilute L-681,217 to achieve a range of desired final concentrations. Add the diluted inhibitor or control to the wells of the 384-well plate.

-

Initiation of Reaction: Add the sfGFP plasmid DNA and T7 RNA polymerase to the master mix to create the final reaction mix. Dispense the reaction mix into the wells containing the inhibitor.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours), shaking gently.

-

Fluorescence Measurement: Measure the fluorescence of sfGFP in each well using a plate reader.

-

Data Analysis: Plot the fluorescence intensity against the concentration of L-681,217. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in sfGFP synthesis compared to the vehicle control.

Workflow for CFPS Inhibition Assay

Caption: Experimental workflow for the Cell-Free Protein Synthesis (CFPS) inhibition assay.

Analysis of Antibiotic Import and Efflux

Studies have indicated that resistance to L-681,217 can be influenced by antibiotic import and efflux mechanisms in E. coli.[1][3] Investigating these phenomena is crucial for understanding potential resistance development.

Objective: To assess the contribution of efflux pumps to resistance against L-681,217.

General Approach:

-

Strain Selection: Utilize a panel of E. coli strains, including a wild-type strain and various isogenic mutants with deletions in genes encoding for major efflux pumps (e.g., AcrAB-TolC).

-

Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of L-681,217 for each strain using broth microdilution methods. An increase in susceptibility (lower MIC) in the efflux pump mutants compared to the wild-type would suggest that the deleted pump contributes to resistance.

-

Use of Efflux Pump Inhibitors (EPIs): Determine the MIC of L-681,217 in the wild-type strain in the presence and absence of a broad-spectrum EPI, such as phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC in the presence of the EPI indicates the involvement of efflux in resistance.

-

Accumulation Assays: Use a labeled version of L-681,217 (if available) or a fluorescent substrate of the suspected efflux pump to measure intracellular accumulation in the different bacterial strains. Lower accumulation in the wild-type compared to efflux mutants would provide direct evidence of efflux.

Downstream Effects and Signaling Pathways

Direct interaction of L-681,217 with a specific signaling pathway has not been documented. Its primary effect is the global inhibition of protein synthesis. However, such a profound disruption of a core cellular process will inevitably have widespread downstream consequences on various signaling networks and cellular processes that are dependent on the continuous synthesis of proteins.

Inhibition of protein synthesis in bacteria can lead to:

-

Altered Cell Envelope Integrity: The inability to synthesize proteins necessary for cell wall maintenance and repair can lead to morphological changes and increased susceptibility to lysis.[10]

-

Deregulation of Stress Responses: Many bacterial stress response pathways, such as the stringent response, are tightly regulated by the synthesis and degradation of specific proteins.

-

Impact on Virulence Factor Production: The expression of toxins, adhesins, and other virulence factors is directly dependent on protein synthesis.

Conclusion and Future Directions

L-681,217 is a potent polyketide inhibitor of bacterial protein synthesis with a specific mechanism of action targeting EF-Tu. Its efficacy, comparable to other elfamycins like kirromycin, and its distinct interaction with its target make it a valuable lead compound for the development of new antibiotics. Further research should focus on obtaining precise quantitative data on its inhibitory activity against a broader range of pathogenic bacteria, detailed structural studies of its interaction with EF-Tu, and exploration of its pharmacokinetic and pharmacodynamic properties. Understanding and overcoming potential resistance mechanisms, such as efflux, will be critical for its successful development as a therapeutic agent.

References

- 1. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. What are EF-Tu inhibitors and how do they work? [synapse.patsnap.com]

- 5. scbt.com [scbt.com]

- 6. Methods for investigating functional interplay between efflux pumps in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Advances in methods and concepts provide new insight into antibiotic fluxes across the bacterial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Structurally Unique Small Molecule that Inhibits Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of the Inhibition of Protein Synthesis on the Escherichia coli Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of L-681217 in Cell-Free Protein Synthesis

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cell-Free Protein Synthesis (CFPS) is a powerful in vitro platform for the rapid production and study of recombinant proteins without the use of living cells.[1][2] This system's open nature allows for the direct manipulation of the reaction environment, making it an ideal tool for various applications, including the production of toxic proteins, protein engineering, and high-throughput screening.[2][3][4]

Recent scientific literature has clarified the primary mechanism of action of L-681217. While historically associated with other compound families, L-681217 is now understood to be a polyketide antibiotic belonging to the elfamycin family.[5][6][7][8] Its principal mode of action is the inhibition of bacterial protein synthesis through its interaction with elongation factor Tu (EF-Tu), an essential component of the bacterial translation machinery.[5][6] This is a critical distinction from a role as a leukotriene B4 receptor antagonist. These application notes will, therefore, focus on the validated use of L-681217 as a specific inhibitor of bacterial protein synthesis within a prokaryotic (specifically, E. coli-based) CFPS system.

2. Principle and Applications of L-681217 in CFPS

L-681217 targets and inhibits the function of EF-Tu in bacteria. During protein synthesis, EF-Tu is responsible for delivering aminoacyl-tRNAs to the ribosome. By binding to EF-Tu, L-681217 stalls this delivery process, thereby halting protein elongation and synthesis.[5][6]

Within a CFPS context, L-681217 serves as a valuable tool for:

-

Studying Bacterial Translation: As a potent and specific inhibitor, it can be used to probe the kinetics and mechanics of the bacterial translation process.

-

Antibiotic Research: CFPS provides a direct and sensitive assay to determine the potency of translation inhibitors like L-681217 and to study mechanisms of resistance.[5][6]

-

Quality Control: In eukaryotic CFPS systems, which can sometimes have issues with bacterial contamination, L-681217 could potentially be used to suppress contaminating bacterial protein synthesis without affecting the eukaryotic machinery.

3. Experimental Protocols

The following protocols are designed for a standard E. coli-based CFPS system. The synthesis of a reporter protein, such as superfolder Green Fluorescent Protein (sfGFP), is a common and effective method for monitoring the efficiency of the CFPS reaction.

Protocol 1: Determination of the IC50 of L-681217 in an E. coli CFPS System

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of L-681217, a key measure of its potency.

Materials:

-

E. coli S30 extract-based CFPS kit

-

Plasmid DNA encoding a reporter protein (e.g., pET-sfGFP)

-

L-681217 stock solution (in DMSO)

-

Nuclease-free water

-

Control solvent (DMSO)

-

Microplate reader with fluorescence detection capabilities (for sfGFP)

-

Incubator

Methodology:

-

Prepare L-681217 Dilutions: Prepare a serial dilution of the L-681217 stock solution in DMSO. It is advisable to create a range of concentrations that will span the expected IC50 value. A starting point could be a 10-point, 2-fold serial dilution from a high concentration (e.g., 100 µM).

-

Set up CFPS Reactions: On ice, prepare the CFPS reactions in microcentrifuge tubes or a 96-well plate. For each reaction, add the components in the following order:

-

CFPS reaction mix (contains amino acids, energy source, salts)

-

E. coli S30 extract

-

Reporter plasmid DNA (e.g., 10 nM final concentration)

-

L-681217 dilution or DMSO control (ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2% of the total volume).

-

Nuclease-free water to reach the final reaction volume.

-

-

Incubation: Mix the reactions gently and incubate at the recommended temperature for the CFPS kit (typically 37°C) for 2-4 hours.

-

Quantify Protein Synthesis: After incubation, quantify the amount of synthesized sfGFP by measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 510 nm emission).

-

Data Analysis:

-

Subtract the background fluorescence from a negative control reaction (no DNA).

-

Normalize the fluorescence signal of each L-681217-treated reaction to the DMSO control (set as 100% synthesis).

-

Plot the normalized protein synthesis (%) against the logarithm of the L-681217 concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and calculate the IC50 value.

-

Protocol 2: Using L-681217 as a Tool to Validate EF-Tu as the Target

This advanced protocol, based on published methodologies, uses a biotinylated derivative of L-681217 to deplete the CFPS system of endogenous EF-Tu, which can then be supplemented with variants to study function and resistance.[5][6]

Materials:

-

All materials from Protocol 1

-

Biotinylated L-681217

-

Streptavidin-coated magnetic beads

-

Purified wild-type and mutant EF-Tu proteins

-

Magnetic rack

Methodology:

-

Deplete Endogenous EF-Tu:

-

Incubate the E. coli S30 extract with biotinylated L-681217 to allow binding to endogenous EF-Tu.

-

Add streptavidin-coated magnetic beads to the mixture and incubate to allow the biotin-streptavidin interaction.

-

Place the tube on a magnetic rack and carefully remove the supernatant (the EF-Tu-depleted extract).

-

-

Set up CFPS Reactions:

-

Prepare CFPS reactions as in Protocol 1, using the EF-Tu-depleted extract.

-

Create a series of reactions:

-

Negative Control: Depleted extract with no supplemented EF-Tu.

-

Positive Control: Depleted extract supplemented with purified wild-type EF-Tu.

-

Experimental: Depleted extract supplemented with a mutant or orthologous EF-Tu.

-

-

Add the reporter plasmid and incubate.

-

-

Quantify and Analyze:

-

Quantify sfGFP synthesis as described previously.

-

Compare the protein yield in the experimental reactions to the controls. A rescue of protein synthesis upon addition of an EF-Tu variant confirms that the inhibitory effect of L-681217 is mediated through this target.

-

4. Data Presentation

The following table presents example data from an IC50 determination experiment as described in Protocol 1.

| L-681217 Conc. (µM) | Log [L-681217] | Average Fluorescence (RFU) | Standard Deviation | % Protein Synthesis (Normalized) |

| 0 (DMSO Control) | N/A | 15,000 | 750 | 100.0% |

| 0.01 | -2.00 | 14,850 | 740 | 99.0% |

| 0.05 | -1.30 | 13,500 | 680 | 90.0% |

| 0.1 | -1.00 | 11,250 | 560 | 75.0% |

| 0.5 | -0.30 | 7,650 | 380 | 51.0% |

| 1 | 0.00 | 4,500 | 230 | 30.0% |

| 5 | 0.70 | 1,500 | 80 | 10.0% |

| 10 | 1.00 | 750 | 40 | 5.0% |

| 50 | 1.70 | 300 | 20 | 2.0% |

| 100 | 2.00 | 150 | 10 | 1.0% |

5. Visualizations

Caption: Experimental workflow for determining the IC50 of L-681217.

Caption: Mechanism of L-681217 action on bacterial protein synthesis.

6. Advanced Application Note: Studying the Leukotriene B4 Receptor in CFPS

While L-681217 is not a leukotriene B4 receptor (BLT1/BLT2) antagonist, the study of G-protein coupled receptors (GPCRs) like the BLTs is an advanced application of CFPS.[9][10] Expressing functional membrane proteins in CFPS is challenging but achievable with specialized systems.

General Approach:

-

CFPS System Selection: A eukaryotic CFPS system (e.g., based on CHO or insect cell lysates) is required.[11] These systems contain endogenous microsomes (fragments of the endoplasmic reticulum) that can facilitate the proper folding and insertion of membrane proteins.[11] Alternatively, the CFPS reaction can be supplemented with nanodiscs or liposomes.

-

Co-expression: For functional studies, the GPCR would need to be co-expressed with its associated G-protein subunits (α, β, γ). This allows for the reconstitution of the initial steps of the signaling cascade in vitro.

-

Assay Development: A functional readout would be necessary. This could involve measuring GTPγS binding to the Gα subunit upon receptor activation by its ligand (leukotriene B4) or using FRET-based biosensors to monitor conformational changes.

-

Antagonist Screening: Once a functional assay is established, it can be used to screen for and characterize true antagonists of the leukotriene B4 receptor by measuring the inhibition of ligand-induced signaling.

The synthesis and functional reconstitution of a GPCR signaling complex is a complex undertaking but represents the cutting edge of CFPS technology.

References

- 1. Cell-Free Protein Expression | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]

- 3. Applications of cell free protein synthesis in protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmasalmanac.com [pharmasalmanac.com]

- 5. New Insights into the Mechanism of Action of L-681,217, a Medicinally Promising Polyketide Inhibitor of Bacterial Protein Translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. L-681,217, a new and novel member of the efrotomycin family of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 9. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell-Free Protein Synthesis [protocols.io]

Application Notes and Protocols for L-681,217: A Potent Inhibitor of Bacterial Growth

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-681,217 is a member of the elfamycin family of antibiotics, a class of natural products known for their targeted inhibition of bacterial protein synthesis.[1] This compound specifically targets the elongation factor Tu (EF-Tu), an essential protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation.[1][2] By binding to EF-Tu, L-681,217 effectively stalls protein synthesis, leading to the inhibition of bacterial growth. These application notes provide a comprehensive overview of L-681,217, including its mechanism of action, protocols for assessing its antibacterial activity, and a summary of its inhibitory effects on various bacterial strains.

Mechanism of Action